(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate (R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537915
InChI: InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1
SMILES: C1CN(CC1S)C(=O)OCC2=CC=CC=C2
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32 g/mol

(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13537915

Molecular Formula: C12H15NO2S

Molecular Weight: 237.32 g/mol

* For research use only. Not for human or veterinary use.

(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
IUPAC Name benzyl (3R)-3-sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1
Standard InChI Key IZUWUCSKOHVJSO-LLVKDONJSA-N
Isomeric SMILES C1CN(C[C@@H]1S)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC1S)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1S)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of (R)-benzyl 3-mercaptopyrrolidine-1-carboxylate is C₁₂H₁₅NO₂S, with a molecular weight of 237.32 g/mol . The compound’s IUPAC name is benzyl (R)-3-sulfanylpyrrolidine-1-carboxylate, reflecting its benzyl ester and thiol functional groups. Its stereochemistry is defined by the (R)-configuration at the 3-position, which influences its reactivity and interactions in biological systems .

Structural Depiction

The 2D structure (Figure 1) shows the pyrrolidine ring with the benzyl ester at N1 and the mercapto group at C3. The 3D conformation highlights the spatial arrangement of the thiol group, which may participate in hydrogen bonding or disulfide formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂S
Molecular Weight237.32 g/mol
IUPAC NameBenzyl (R)-3-sulfanylpyrrolidine-1-carboxylate
SMILESC1CN(CC1S)C(=O)OCC2=CC=CC=C2
InChIKeyIZUWUCSKOHVJSO-UHFFFAOYSA-N

Synthetic Relevance of Stereochemistry

The (R)-enantiomer is synthesized via enantioselective methods, such as chiral resolution or asymmetric catalysis. For example, patents describing the synthesis of optically pure pyrrolidine derivatives often employ chiral starting materials or catalysts to control stereochemistry . In one approach, esterification of a chiral amino acid precursor followed by cyclization and thiolation yields the target compound with high enantiomeric excess .

Synthesis and Manufacturing

Enantioselective Synthesis Strategies

The synthesis of (R)-benzyl 3-mercaptopyrrolidine-1-carboxylate typically involves three key steps:

  • Esterification: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

  • Thiol Introduction: Nucleophilic substitution at C3 with a thiolating agent (e.g., thiourea or sodium hydrosulfide).

  • Chiral Resolution: Chromatographic separation or enzymatic resolution to isolate the (R)-enantiomer .

Table 2: Representative Synthetic Protocol

StepReactionConditionsYield
1EsterificationBenzyl chloroformate, base, 0–25°C85%
2ThiolationNaSH, DMF, 60°C, 12h78%
3Chiral ResolutionChiral HPLC, hexane/ethanol95% ee

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. A patented route for similar pyrrolidine derivatives uses continuous-flow reactors to enhance reaction control and reduce purification steps . For instance, lactam cyclization followed by borohydride reduction has been adapted for large-scale production of enantiomerically pure intermediates .

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (CDCl₃): δ 4.30–4.45 (m, 1H, CH-S), 3.70–3.85 (m, 2H, NCH₂), 2.90–3.10 (m, 2H, SCH₂), 1.80–2.20 (m, 2H, CH₂) .

  • IR (cm⁻¹): 2550 (S-H stretch), 1705 (C=O ester), 1250 (C-N) .

  • Mass Spec (ESI+): m/z 238.1 [M+H]⁺ .

Applications in Pharmaceutical Chemistry

Role in Drug Intermediate Synthesis

(R)-Benzyl 3-mercaptopyrrolidine-1-carboxylate serves as a precursor for:

  • Calcium Channel Blockers: Stereospecific analogs of Barnidipine .

  • Antibiotics: Functionalized carbapenems and quinolones .

  • Neurotransmitter Analogs: Dopamine reuptake inhibitors targeting Parkinson’s disease .

Catalytic Applications

The thiol group enables coordination to metal catalysts in asymmetric hydrogenation. For example, palladium complexes of this compound have been used in the synthesis of chiral alcohols with >90% ee .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator